TC-E 5003

Catalog No.
S544742
CAS No.
17328-16-4
M.F
C16H14Cl2N2O4S
M. Wt
401.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TC-E 5003

CAS Number

17328-16-4

Product Name

TC-E 5003

IUPAC Name

2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfonylphenyl]acetamide

Molecular Formula

C16H14Cl2N2O4S

Molecular Weight

401.3 g/mol

InChI

InChI=1S/C16H14Cl2N2O4S/c17-9-15(21)19-11-1-5-13(6-2-11)25(23,24)14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22)

InChI Key

SHRCVZJKZJGIHQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl

Solubility

Soluble in DMSO

Synonyms

TC-E 5003; TC E 5003; TCE 5003; TCE-5003; TCE5003;

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl

Description

The exact mass of the compound Sulfone, bis((4-chloroacetylamino)phenyl) is 400.0051 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30176. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TC-E 5003, chemically known as N,N′-(Sulfonyldi-4,1-phenylene)bis(2-chloroacetamide), is a selective inhibitor of protein arginine methyltransferase 1 (PRMT1). It has a molecular weight of 401.3 g/mol and the chemical formula C16H14Cl2N2O4S. This compound is notable for its specificity, showing significant inhibition of PRMT1 while having little to no effect on other related enzymes such as PRMT4 and Set7/9 .

The primary reaction involving TC-E 5003 is its interaction with PRMT1, where it inhibits the methylation process of arginine residues on target proteins. This inhibition can lead to downstream effects on various signaling pathways, particularly those involved in inflammatory responses and cellular differentiation. The compound has also been shown to modulate the lipopolysaccharide (LPS)-induced activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1) signaling pathways, which are crucial in inflammatory responses .

TC-E 5003 has demonstrated significant biological activity, particularly in reducing inflammation. It effectively decreases nitric oxide production and the expression of inflammatory genes such as inducible nitric oxide synthase, cyclooxygenase-2, tumor necrosis factor-alpha, and interleukin-6 in response to LPS stimulation. These effects suggest its potential as an anti-inflammatory agent . Additionally, TC-E 5003 has been shown to activate beige adipocytes through protein kinase A signaling, indicating a role in metabolic regulation .

  • Formation of the Sulfonamide: Combining appropriate sulfonyl chloride with an amine.
  • Chlorination: Introducing chloroacetyl groups via chlorination reactions.
  • Purification: Using techniques such as crystallization or chromatography to isolate pure TC-E 5003.

Specific protocols can be found in literature sources detailing organic synthesis techniques .

TC-E 5003 is primarily utilized in research settings to study the role of PRMT1 in various biological processes, particularly in inflammation and metabolism. Its specificity makes it a valuable tool for investigating arginine methylation's role in cellular signaling pathways and disease mechanisms. Additionally, its potential therapeutic applications in treating inflammatory diseases are being explored .

Studies on TC-E 5003 have focused on its interactions with various cellular pathways. It has been shown to downregulate NF-κB signaling by inhibiting the nuclear translocation of NF-κB subunits and affecting the activation of IκBα and Src kinases. Furthermore, TC-E 5003 modulates gene expression related to inflammatory responses, providing insights into its mechanism of action as an anti-inflammatory agent .

Several compounds exhibit similar properties or mechanisms as TC-E 5003, particularly those that inhibit PRMTs or influence inflammatory pathways. Here are some notable examples:

Compound NameMechanism/ActivityUnique Features
GSK591PRMT5 inhibitorSelective for PRMT5; different target specificity
EPZ015666PRMT4 inhibitorSelective for PRMT4; used in cancer research
AMI-1Inhibitor of arginine methylationBroad spectrum; affects multiple PRMTs

TC-E 5003 stands out due to its selective inhibition of PRMT1 without affecting other methyltransferases significantly, making it a targeted tool for studying specific biological processes related to this enzyme .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

400.0051335 g/mol

Monoisotopic Mass

400.0051335 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JW87Q22JDK

Other CAS

17328-16-4

Wikipedia

Sulfone, bis((4-chloroacetylamino)phenyl)

Dates

Modify: 2023-08-15
1: Shen NY, Ng SY, Toepp SL, Ljubicic V. Protein arginine methyltransferase expression and activity during myogenesis. Biosci Rep. 2018 Jan 10;38(1). pii: BSR20171533. doi: 10.1042/BSR20171533. Print 2018 Feb 28. PubMed PMID: 29208765.
2: Bayen S, Saini S, Gaur P, Duraisamy AJ, Kumar Sharma A, Pal K, Vats P, Singh SB. PRMT1 promotes hyperglycemia in a FoxO1-dependent manner, affecting glucose metabolism, during hypobaric hypoxia exposure, in rat model. Endocrine. 2018 Jan;59(1):151-163. doi: 10.1007/s12020-017-1463-6. Epub 2017 Nov 11. PubMed PMID: 29128891.

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